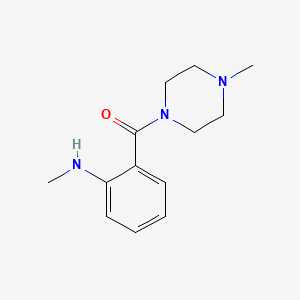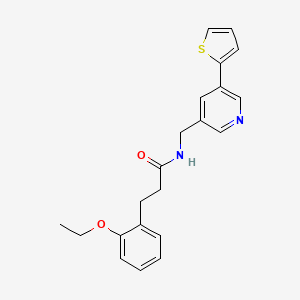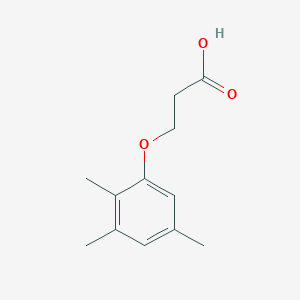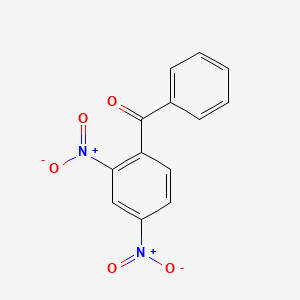
2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H14Cl2F3N3O3S and its molecular weight is 444.25. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Compounds bearing the 1,3,4-oxadiazole moiety, including derivatives similar to the specified compound, have been synthesized through a series of reactions involving different organic acids, esters, hydrazides, and thiols. These compounds were then evaluated for their binding affinity and orientation in active sites of certain enzymes, highlighting the importance of specific amino acid residues in ligand stabilization (Khalid et al., 2016).
Biological Evaluation as Anticancer Agents
A set of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety was synthesized and evaluated as promising anticancer agents. The synthesis process involved several steps, including the conversion of specific compounds into propanamide derivatives. These compounds demonstrated strong anticancer activity, with several showing low IC50 values, indicating their potential as effective anticancer agents (Rehman et al., 2018).
Antimicrobial Activity
N-substituted derivatives of a related compound were synthesized and screened against both Gram-negative and Gram-positive bacteria. The process involved multiple synthetic steps leading to the target compounds, which exhibited moderate to significant antibacterial activity. This study underscores the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Activity and Apoptosis Induction
Another study identified a novel apoptosis inducer among the 1,2,4-oxadiazole derivatives through high-throughput screening. The compound showed activity against breast and colorectal cancer cell lines, leading to cell cycle arrest and apoptosis induction. This discovery opens avenues for further investigation into the anticancer potential of these derivatives (Zhang et al., 2005).
Alzheimer’s Disease Treatment
New N-substituted derivatives of a compound structurally related to 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole were synthesized for evaluating potential drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase, indicating their potential role in Alzheimer's disease treatment (Rehman et al., 2018).
Propriétés
IUPAC Name |
2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3O3S/c1-8-5-12(11(17)6-10(8)16)27(24,25)23-4-2-3-9(7-23)13-21-22-14(26-13)15(18,19)20/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJVQYVNYZFMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)
![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)


![6,6'-(4,4'-(propane-1,3-diyl)bis(piperidine-1,1'-carbonyl))bis(2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B2577842.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)




![3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2577852.png)